Methyl 15-chloropentadecanoate
Description
Methyl 15-chloropentadecanoate is a chlorinated fatty acid methyl ester (FAME) with the molecular formula C₁₆H₃₁ClO₂. Structurally, it consists of a 15-carbon aliphatic chain with a chlorine atom substituted at the terminal carbon (position 15) and a methyl ester group at the carboxylate end. This compound is of interest in organic synthesis, polymer chemistry, and materials science due to the reactivity of the chlorine substituent, which enables further functionalization.
Properties
Molecular Formula |
C16H31ClO2 |
|---|---|
Molecular Weight |
290.9 g/mol |
IUPAC Name |
methyl 15-chloropentadecanoate |
InChI |
InChI=1S/C16H31ClO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI Key |
VCJJWNCEIHFSOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 15-chloropentadecanoate can be synthesized through the esterification of 15-chloropentadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 15-chloropentadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which methyl 15-chloropentadecanoate exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes involved in fatty acid metabolism. The chlorine atom can also participate in various biochemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues
Methyl 15-chloropentadecanoate shares structural similarities with other C15–C18 methyl esters, differing primarily in substituents and chain length:
| Compound | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₁₆H₃₁ClO₂ | Cl (C15) | 290.87 | Electrophilic Cl for nucleophilic substitution |
| Methyl pentadecanoate | C₁₆H₃₂O₂ | None (saturated) | 256.43 | Straight-chain, non-reactive |
| Methyl 15-methylhexadecanoate | C₁₈H₃₆O₂ | CH₃ (C15) | 284.48 | Branched chain, hydrophobic |
| Methyl 15-hydroxypentadecanoate | C₁₆H₃₂O₃ | OH (C15) | 272.42 | Polar hydroxyl group for H-bonding |
| Methyl chloroacetate | C₃H₅ClO₂ | Cl (C2) | 108.52 | Short-chain chloroester, high volatility |
Sources :
Physical and Chemical Properties
- Boiling Point and Solubility: The chlorine substituent in this compound increases its polarity compared to non-halogenated analogues like Methyl pentadecanoate. This enhances solubility in polar solvents (e.g., acetone, ethyl acetate) but reduces volatility. In contrast, Methyl 15-methylhexadecanoate’s branched structure lowers its melting point and increases hydrophobicity . Example: Methyl pentadecanoate (unsubstituted) has a melting point of ~28–30°C, while chlorinated derivatives are expected to exhibit higher melting points due to stronger intermolecular forces .
- Reactivity: The terminal chlorine in this compound facilitates nucleophilic substitution reactions, making it a precursor for synthesizing alcohols (via hydrolysis) or amines (via amination). This contrasts with Methyl 15-hydroxypentadecanoate, where the hydroxyl group enables esterification or oxidation reactions .
Q & A
Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer : Optimize continuous-flow reactors for safer chlorination steps. Monitor exotherms with in-line IR spectroscopy. Validate batch consistency via DOE (design of experiments) and statistical process control (SPC). Document deviations in supplemental data .
Key Considerations for Methodological Rigor
- Data Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Contradiction Analysis : Apply mixed-methods approaches (e.g., triangulate experimental, computational, and literature data) .
- Ethical Compliance : Cite prior work exhaustively; avoid "salami slicing" data. Use plagiarism-check software (Turnitin) and adhere to journal-specific citation styles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
